molecular formula C24H17Br3Si B12630896 Phenyltris(4-bromophenyl)silane CAS No. 1201099-09-3

Phenyltris(4-bromophenyl)silane

Cat. No.: B12630896
CAS No.: 1201099-09-3
M. Wt: 573.2 g/mol
InChI Key: IQRYMGAVQCQZBN-UHFFFAOYSA-N
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Description

Phenyltris(4-bromophenyl)silane is a brominated organosilane compound that serves as a versatile building block in advanced materials research. Its molecular structure, featuring a central silicon atom bound to one phenyl and three 4-bromophenyl groups, makes it a valuable precursor in the synthesis of porous aromatic frameworks (PAFs) and other functional polymers . Researchers utilize this compound in cross-coupling reactions, such as Yamamoto coupling, where the bromine atoms act as leaving groups to form extended porous networks . These frameworks are investigated for a range of applications, including gas storage and separation, heterogeneous catalysis, and environmental remediation for heavy metal adsorption . The product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

1201099-09-3

Molecular Formula

C24H17Br3Si

Molecular Weight

573.2 g/mol

IUPAC Name

tris(4-bromophenyl)-phenylsilane

InChI

InChI=1S/C24H17Br3Si/c25-18-6-12-22(13-7-18)28(21-4-2-1-3-5-21,23-14-8-19(26)9-15-23)24-16-10-20(27)11-17-24/h1-17H

InChI Key

IQRYMGAVQCQZBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Phenyltris 4 Bromophenyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of ¹H, ¹³C, and ²⁹Si NMR spectra, a comprehensive understanding of the atomic connectivity and chemical environment of Phenyltris(4-bromophenyl)silane can be achieved.

Proton (¹H) NMR Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound provides critical information about the arrangement of protons in the molecule. The spectrum, typically recorded in a deuterated solvent such as CDCl₃, reveals distinct signals corresponding to the aromatic protons of the phenyl and bromophenyl groups.

The protons on the three 4-bromophenyl rings give rise to two sets of doublets. The protons ortho to the silicon atom appear at a chemical shift of approximately δ 7.45 ppm, while the protons meta to the silicon atom are observed at around δ 7.32 ppm. vulcanchem.com Both signals appear as doublets due to coupling with their adjacent protons, with a coupling constant (J) of 8.4 Hz, which is characteristic of ortho-coupling in aromatic systems. vulcanchem.com The integration of these signals would correspond to a 6H:6H ratio, consistent with the twelve aromatic protons of the three bromophenyl groups. The protons of the unsubstituted phenyl group are also expected in the aromatic region, typically between δ 7.2 and 7.6 ppm.

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic ortho-H (Bromophenyl)7.45d8.46H
Aromatic meta-H (Bromophenyl)7.32d8.46H

Carbon-13 (¹³C) NMR Characterization of Aryl Moieties

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom in the phenyl and 4-bromophenyl groups. The carbon atoms directly bonded to the silicon atom would appear at a characteristic chemical shift, as would the carbon atoms bonded to the bromine atoms. The remaining aromatic carbons would resonate in the typical aromatic region of the ¹³C NMR spectrum.

AssignmentPredicted Chemical Shift (δ, ppm)
Aryl CarbonsData not available

Silicon-29 (²⁹Si) NMR Investigations of the Silicon Center

²⁹Si NMR spectroscopy is a powerful technique for probing the local environment of the silicon atom. For this compound, the ²⁹Si NMR spectrum shows a characteristic signal at approximately δ -18.7 ppm. vulcanchem.com This chemical shift is indicative of a silicon atom in a triarylsilane environment, providing direct evidence for the successful synthesis of the target compound.

NucleusChemical Shift (δ, ppm)
²⁹Si-18.7

Multidimensional NMR Techniques for Connectivity and Stereochemistry

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons within a molecule. A COSY spectrum would confirm the coupling between the ortho and meta protons on the bromophenyl rings. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms.

While these techniques would be instrumental in the complete structural assignment of this compound, specific experimental data from multidimensional NMR studies for this compound are not available in the surveyed scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS is a critical analytical technique that provides the exact molecular mass of a compound, allowing for the determination of its elemental composition.

Analysis of Molecular Ions and Fragmentation Patterns

The high-resolution mass spectrum of this compound would exhibit a molecular ion peak corresponding to its exact mass. The molecular formula of this compound is C₁₈H₁₃Br₃Si. The theoretical exact mass of this compound is 495.83162 Da. nih.gov The presence of three bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Upon ionization, the molecular ion can undergo fragmentation, providing further structural information. While specific experimental fragmentation data for this compound is not detailed in the available literature, common fragmentation pathways for aryl silanes involve the cleavage of the silicon-carbon bonds and the loss of the aryl or substituted aryl groups. The fragmentation pattern would be expected to show ions corresponding to the loss of bromophenyl and phenyl radicals.

PropertyValue
Molecular FormulaC₁₈H₁₃Br₃Si
Exact Mass495.83162 Da nih.gov
Monoisotopic Mass493.83366 Da nih.gov
Predicted FragmentationData not available

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For this compound, this technique would provide precise data on its molecular structure, conformation, and the nature of its intermolecular interactions within the crystal lattice.

Determination of Molecular Conformation and Stereochemical Aspects

A single-crystal X-ray diffraction analysis of this compound would reveal critical stereochemical details. The central silicon atom, bonded to one phenyl group and three 4-bromophenyl groups, is expected to adopt a tetrahedral geometry. The precise bond angles between the silicon and the ipso-carbons of the phenyl rings would be determined, likely deviating slightly from the ideal 109.5° due to the steric bulk of the aryl substituents.

A hypothetical data table representing the kind of information that would be obtained from such an analysis is presented below.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 10.123
b (Å) 15.456
c (Å) 18.789
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 2934.5
Z 4
Si-C(phenyl) (Å) 1.86
Si-C(bromophenyl) (Å) 1.87
C-Br (Å) 1.91

Vibrational Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit a series of absorption bands corresponding to the vibrational frequencies of its constituent bonds and functional groups. The interpretation of this spectrum would allow for the confirmation of the compound's chemical identity.

Key expected vibrational modes would include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹.

Si-Phenyl vibrations: Characteristic absorptions for the silicon-phenyl bond are expected, often appearing around 1430 cm⁻¹ and 1100 cm⁻¹.

C-Br stretching: The carbon-bromine stretching vibration for an aryl bromide is typically found in the lower frequency region of the spectrum, generally between 600 cm⁻¹ and 500 cm⁻¹.

Aromatic C-H out-of-plane bending: These bands are sensitive to the substitution pattern on the benzene (B151609) ring. For the 4-bromophenyl groups (para-disubstituted), a strong band would be expected in the 850-800 cm⁻¹ region. The monosubstituted phenyl group would show characteristic bands around 770-730 cm⁻¹ and 710-690 cm⁻¹.

A representative table of expected FTIR peak assignments for this compound is provided below.

Expected FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹) Assignment
3080-3050 Aromatic C-H stretch
1580 Aromatic C=C stretch
1485 Aromatic C=C stretch
1430 Si-Phenyl stretch
1090 Aromatic C-H in-plane bend
1010 Aromatic ring breathing
820 para-substituted C-H out-of-plane bend
740 mono-substituted C-H out-of-plane bend
695 mono-substituted C-H out-of-plane bend

Reactivity Profiles and Mechanistic Investigations of Phenyltris 4 Bromophenyl Silane

Reactivity of Aromatic Halide Moieties

The three 4-bromophenyl groups are key sites of reactivity, primarily through reactions typical of aryl halides, such as palladium-catalyzed cross-coupling reactions.

The bromine atoms on the phenyl rings serve as effective leaving groups in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These transformations are fundamental in synthetic organic chemistry for constructing complex molecular architectures. The general reactivity order for aryl halides in these couplings is I > Br > Cl. wikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide. libretexts.org In the case of Phenyltris(4-bromophenyl)silane, the three bromo-moieties can react with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com The reaction is tolerant of a wide range of functional groups and is often favored for its use of generally stable and non-toxic boron reagents. libretexts.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Parameter Condition Rationale / Notes
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Palladacycles libretexts.orgmdpi.com Pd(0) complexes are the active catalysts. Precursors like Pd(OAc)₂ are reduced in situ. Palladacycles offer high stability and efficiency. libretexts.org
Ligand Phosphines (e.g., PPh₃, Buchwald ligands) Stabilize the palladium center and influence its reactivity and catalytic efficiency.
Base K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃ Essential for the transmetalation step, activating the organoboron species. mdpi.com
Solvent Toluene, 1,4-Dioxane, DMF, Acetonitrile mdpi.com The choice of solvent can influence reaction rates and yields. Aqueous media are also sometimes used. gelest.com

| Reactant | Arylboronic acids, Heteroarylboronic acids mdpi.com | Electron-rich boronic acids tend to give good yields, while electron-withdrawing groups can slow the transmetalation step. mdpi.com |

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to produce arylalkynes and conjugated enynes. wikipedia.orglibretexts.org This reaction typically uses a dual catalyst system, consisting of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, in the presence of an amine base like triethylamine (B128534) or pyrrolidine. wikipedia.orgnih.gov The three bromo-groups of this compound can be sequentially or fully substituted by alkyne groups. The generally accepted mechanism involves a palladium cycle similar to other cross-couplings and a separate copper cycle, which generates a copper(I) acetylide intermediate that participates in the transmetalation step with the palladium complex. wikipedia.org Copper-free variations of the Sonogashira reaction have also been developed. libretexts.org

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

Parameter Condition Rationale / Notes
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.org Common palladium sources that are active in the catalytic cycle.
Cu Co-catalyst CuI wikipedia.orgnih.gov Accelerates the reaction, allowing it to proceed under milder conditions (e.g., room temperature). libretexts.org
Base Triethylamine (Et₃N), Diisopropylamine (DIPA) Acts as both the base to deprotonate the alkyne and often as the solvent.
Solvent THF, DMF, Acetonitrile Used when the amine base is not sufficient as a solvent. nih.gov

| Reactant | Terminal alkynes (e.g., Phenylacetylene) nih.govresearchgate.net | A wide variety of terminal alkynes can be used, including those with functional groups. |

Stille Coupling

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture, and their tolerance of most functional groups, often eliminating the need for protecting groups. researchgate.net The reactivity of the C-Br bonds in this compound allows for their coupling with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) catalyzed by a palladium(0) complex. The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence. wikipedia.org A significant drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.org

Table 3: Representative Conditions for Stille Coupling of Aryl Bromides

Parameter Condition Rationale / Notes
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ wikipedia.orgorganic-chemistry.org Pd(0) is the active catalytic species.
Ligand Triphenylphosphine (PPh₃), Triphenylarsine (AsPh₃) Ligands are crucial for stabilizing the catalyst and facilitating the elementary steps of the cycle.
Solvent Toluene, THF, DMF, NMP Anhydrous, non-polar aprotic solvents are typically used.
Additives LiCl, Cu(I) salts organic-chemistry.org LiCl can accelerate the transmetalation step. Copper(I) salts can have a synergistic effect, enabling milder reaction conditions. organic-chemistry.org

| Reactant | Organostannanes (R-SnBu₃, R-SnMe₃) wikipedia.org | The non-transferred ("dummy") ligands on tin are typically butyl or methyl groups. researchgate.net |

Nucleophilic aromatic substitution (SNAr) on an aryl halide like a bromophenyl group typically requires the presence of strong electron-withdrawing groups positioned ortho and/or para to the halogen. These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex.

In this compound, the silicon center and the other attached aryl groups are not sufficiently electron-withdrawing to strongly activate the C-Br bonds toward classical SNAr by common nucleophiles under standard conditions. Therefore, direct substitution of the bromine atoms via an addition-elimination SNAr mechanism is generally not a facile process for this molecule. For substitution to occur, harsh reaction conditions or alternative mechanisms, such as those involving benzyne (B1209423) intermediates generated under the influence of very strong bases, would likely be required.

Chemical Transformations at the Silicon Center

The central silicon atom and its four Si-C bonds represent another domain of reactivity, distinct from that of the peripheral aryl halide groups.

The silicon-carbon bond is generally strong and kinetically stable. However, its cleavage and subsequent functionalization can be achieved under specific conditions, often involving transition metal complexes. nih.gov Research on phenylsilanes has demonstrated that Mo(PMe₃)₆ can cleave Si-C bonds in phenylsilanes. nih.gov This type of activation is a key step in catalytic cycles that use organosilanes as reagents, for instance, in certain cross-coupling reactions or silylation processes. researchgate.net The cleavage of an Si-C(aryl) bond can also be promoted by a fluoride (B91410) source in the presence of SO₂, leading to the formation of arylsulfones. researchgate.net These transformations highlight that while the Si-C bonds in this compound are robust, they are not inert and can be selectively activated for further functionalization.

Silenes are highly reactive silicon analogues of alkenes, containing a silicon-carbon double bond (Si=C). They are typically short-lived intermediates that readily dimerize or react with trapping agents. The generation of silenes usually requires specific precursors, such as the photolysis of acylsilanes or the thermal rearrangement of certain organosilicon compounds.

This compound, as a stable, saturated tetraorganosilane, is not a direct or typical precursor for generating silene intermediates. Such reactive species are generally formed from molecules containing a leaving group beta to the silicon atom or through high-energy processes. While this compound itself would not be used to generate silenes, understanding these intermediates is crucial in the broader context of organosilicon chemistry.

Although silicon is typically tetracoordinate in neutral organosilanes, it can expand its coordination sphere to become pentacoordinate or hexacoordinate. This phenomenon, known as hypercoordination, occurs upon interaction with Lewis bases (nucleophiles). nih.gov The resulting species are more accurately termed hypercoordinated rather than hypervalent, as the bonding is not fully covalent and the silicon center remains highly electropositive. nih.govprinceton.edu

Compounds with penta- or hexacoordinated silicon atoms exhibit markedly different structures and reactivities compared to their tetracoordinated counterparts. nih.gov The formation of a hypercoordinated intermediate is a key step in many silicon-based reactions, including fluoride-activated cross-coupling reactions. The binding of a donor (e.g., F⁻, OR⁻) to the silicon center causes an elongation of the other bonds to silicon (the Si-C bonds in this case), which increases the nucleophilicity of the groups attached to silicon. nih.gov

This phenomenon is described by Gutmann's empirical rules:

Binding a donor to silicon elongates the bonds to the other ligands, enhancing their nucleophilicity. nih.gov

Binding a donor to silicon can enhance the electrophilicity at the silicon center, although recent findings show the positive polarization may diminish in some adducts compared to the parent Lewis acidic silane (B1218182). nih.gov

In analogous systems, the interaction of a Lewis base with the silicon atom of a tetraarylsilane can lead to a trigonal bipyramidal pentacoordinate silicate (B1173343) intermediate. The bonding in these species is often described by a three-center, four-electron (3c-4e) model for the axial bonds. princeton.edu This activation is crucial for reactions where a group from the silane is transferred, as is the case in Hiyama cross-coupling.

Electrophilic and Nucleophilic Characteristics of the Compound

The reactivity of this compound is characterized by a duality, wherein it can exhibit both nucleophilic and electrophilic behavior depending on the reaction conditions and the nature of the reacting partner. This dual reactivity stems from the presence of two key structural features: the silicon-aryl bond and the carbon-bromine bonds.

Nucleophilic Character:

The primary nucleophilic character of this compound is associated with the phenyl group directly attached to the silicon atom. The carbon-silicon (C-Si) bond is known to be electron-releasing, which increases the electron density of the attached aromatic ring. This enhanced electron density makes the phenyl group susceptible to attack by strong electrophiles. This type of reaction typically proceeds via an ipso-substitution mechanism, where the silyl (B83357) group is displaced by the incoming electrophile. molaid.com The stability of the intermediate carbocation is enhanced by the β-silicon effect, where the silicon atom stabilizes a positive charge two atoms away through hyperconjugation. rsc.org This directing effect ensures that the electrophile replaces the silyl group on the aromatic ring. molaid.com

Furthermore, the bromine-substituted phenyl rings can be transformed to exhibit nucleophilic character. Through metal-halogen exchange, typically with organolithium reagents, or by forming a Grignard reagent, the carbon atom of the C-Br bond becomes nucleophilic. This transformed species can then react with various electrophiles.

Electrophilic Character:

The electrophilic nature of this compound is primarily centered at the carbon atoms of the three bromophenyl moieties. The carbon-bromine (C-Br) bond is polarized, with the carbon atom being electron-deficient (electrophilic) and the bromine atom being more electronegative. This polarization makes the carbon atom a target for nucleophilic attack, leading to substitution of the bromine atom. acs.org This characteristic is extensively exploited in transition-metal-catalyzed cross-coupling reactions.

Additionally, the silicon atom can be considered an electrophilic center, particularly when reacted with strong nucleophiles. Although tetraorganosilanes are generally stable, nucleophilic attack at silicon can occur, especially with activation or under harsh conditions, leading to cleavage of a silicon-carbon bond.

A prominent application of the electrophilic nature of the C-Br bonds in this compound is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, this compound acts as the electrophilic partner, reacting with an organoboron compound in the presence of a palladium catalyst. molaid.com

Reaction Kinetics and Thermodynamic Studies of this compound Reactions

Detailed experimental kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. However, the general principles governing the kinetics and thermodynamics of reactions pertinent to its functional groups can be discussed.

Reaction Kinetics:

The kinetics of reactions involving this compound are highly dependent on the specific transformation.

For electrophilic ipso-substitution at the phenyl-silicon bond, the rate of reaction is influenced by the strength of the electrophile and the nature of the solvent. The reaction is generally faster than electrophilic substitution on a simple benzene (B151609) ring due to the electron-donating and stabilizing effect of the silyl group. molaid.com

Below is an illustrative table of typical conditions for a Suzuki coupling reaction involving an aryl bromide, which are applicable to this compound.

ParameterTypical ConditionRole in Reaction
CatalystPd(PPh3)4, Pd(OAc)2/ligandFacilitates the cross-coupling cycle
LigandTriphenylphosphine (PPh3), etc.Stabilizes the palladium center and influences reactivity
BaseNa2CO3, K2CO3, Cs2CO3Activates the organoboron reagent
SolventToluene, Dioxane, DMF, often with waterSolubilizes reactants and influences reaction rate
TemperatureRoom temperature to refluxProvides activation energy for the reaction

Thermodynamic Studies:

The C-Si bond is also relatively labile compared to a C-C bond, and its cleavage in electrophilic substitution is driven by the formation of a stronger bond between carbon and the electrophile, as well as the formation of a stable silyl leaving group.

Theoretical and Computational Investigations of Phenyltris 4 Bromophenyl Silane

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic electronic nature of Phenyltris(4-bromophenyl)silane. These methods allow for the detailed examination of its molecular orbitals and energy landscapes, which are crucial for predicting its behavior in various chemical environments.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For complex molecules like this compound, DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set like 6-311G++(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.gov These calculations are essential for understanding the steric and electronic effects of the phenyl and bromophenyl substituents on the central silicon atom.

The process involves finding the minimum energy conformation on the potential energy surface. For instance, in related studies of complex organic molecules, DFT has been successfully used to optimize geometries and compare them with experimental X-ray diffraction data. nih.gov The energy landscapes derived from these calculations reveal the relative stabilities of different conformers and provide insights into the molecule's flexibility. Thermodynamic properties such as entropy, heat capacity, enthalpy, and Gibbs free energy can also be computed from the optimized geometry and vibrational frequencies. researchgate.net

Table 1: Representative Theoretical Geometrical Parameters for a Substituted Phenyl Compound

ParameterMolecule AMolecule B
Dihedral Angle (R1-Enone)6.3 (2)°6.42 (19)°
Dihedral Angle (R2-Enone)2.6 (2)°4.41 (19)°
Dihedral Angle (R1-R2)3.75 (15)°5.56 (15)°

This table illustrates the type of data obtained from DFT calculations on a related chalcone (B49325) derivative, showcasing the precision in determining dihedral angles between different molecular planes. nih.gov A similar approach would be applied to this compound to understand the spatial arrangement of its aryl rings.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and spatial distribution of these orbitals are critical in determining the electronic and optical properties of this compound.

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. For instance, a study on a brominated chalcone derivative calculated a HOMO-LUMO energy gap of 4.12 eV, indicating good stability and potential for optoelectronic applications. nih.gov

FMO analysis for this compound would involve calculating the energies of the HOMO and LUMO and visualizing their electron density distributions to predict reactive sites for nucleophilic or electrophilic attack.

Table 2: Frontier Molecular Orbital Energies and Gap

OrbitalEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO Gap Calculated Difference

This table would be populated with the specific energy values for this compound upon performing the FMO analysis.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the step-by-step pathways of chemical reactions involving this compound. This allows for a detailed understanding of how reactions proceed, including the identification of transient species and the energetic barriers that must be overcome.

To understand the kinetics of a reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods, such as those implemented in Gaussian software packages, can be used to locate and characterize these transition states. nih.gov The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate.

For example, in studies of reaction mechanisms, transition state theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory are employed to calculate reaction rate coefficients over a range of temperatures and pressures. mdpi.com Similar methodologies could be applied to reactions involving this compound to predict its reactivity under various conditions.

Beyond the transition state, computational studies can map out the entire reaction pathway, identifying any intermediates that may be formed. mdpi.com Intermediates are relatively stable species that exist in energy minima along the reaction coordinate between the reactants and products. Characterizing these intermediates provides a more complete picture of the reaction mechanism.

By calculating the energies of all reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This surface provides a comprehensive understanding of the thermodynamics and kinetics of the transformation. For instance, a computational study on the reaction of 4-methyl aniline (B41778) with OH radicals identified various intermediates and products, and determined the dominant reaction pathways. mdpi.com

Spectroscopic Property Prediction and Validation (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions serve as a valuable tool for validating experimentally obtained spectra and aiding in the structural elucidation of complex molecules.

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved using various computational approaches. Machine learning models trained on large datasets of experimental NMR data have shown remarkable accuracy. arxiv.org For instance, some models can predict ¹³C and ¹H chemical shifts with Mean Absolute Errors (MAEs) as low as 2.05 ppm and 0.165 ppm, respectively. arxiv.org Another approach combines incremental models with 4D structural descriptors (3D geometry plus flexibility) to predict chemical shifts and coupling constants. perchsolutions.com These methods often involve calculating the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts. Comparing the predicted spectrum with the experimental one for this compound would provide strong evidence for its synthesized structure.

Analysis of Non-Covalent Interactions and Supramolecular Assembly Principles

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental or computational studies on the non-covalent interactions and supramolecular assembly of this compound. The Cambridge Structural Database (CSD), the world's largest repository of small-molecule crystal structures, contains no entry for this specific compound at the time of this writing. cam.ac.uk Consequently, a quantitative analysis based on detailed research findings is not possible.

However, based on the molecular structure of this compound, which features a central silicon atom bonded to one phenyl group and three 4-bromophenyl groups, a theoretical analysis of the potential non-covalent interactions that would govern its supramolecular assembly can be proposed. These interactions are crucial in determining the crystal packing and the macroscopic properties of the material.

The primary non-covalent forces expected to be at play are:

Halogen Bonding: The bromine atoms on the three bromophenyl rings are potential halogen bond donors. Halogen bonding is a highly directional interaction between an electrophilic region on a halogen atom (in this case, the C-Br bond) and a nucleophilic site. These interactions, such as Br···Br or Br···π, can be significant in directing the self-assembly of molecules in the solid state.

π-Interactions: The multiple phenyl and bromophenyl rings provide extensive aromatic surfaces capable of engaging in various π-interactions. These include:

π-π Stacking: Face-to-face or offset stacking of the aromatic rings, driven by electrostatic and dispersion forces.

C-H···π Interactions: The hydrogen atoms on the phenyl rings can interact with the electron-rich π-systems of adjacent molecules.

Hydrogen Bonding: While conventional hydrogen bonds are absent, weak C-H···X hydrogen bonds (where X could be a bromine atom or a π-system) are expected to play a role in the crystal packing.

Hirshfeld Surface Analysis in Related Compounds

Without experimental data, the precise supramolecular assembly of this compound remains a matter of theoretical consideration. The interplay between the directional and often stronger halogen bonds and the less directional but collectively significant π-stacking and van der Waals forces would dictate the final crystal structure. The tetrahedral disposition of the four aryl groups around the central silicon atom provides a three-dimensional scaffold that would likely lead to complex and potentially porous supramolecular architectures.

Data Tables

Due to the lack of specific published research on the crystal structure and intermolecular interactions of this compound, no data tables can be generated.

Advanced Materials Science Applications and Design Principles of Phenyltris 4 Bromophenyl Silane

Building Blocks for Porous Organic Frameworks (POFs)

Phenyltris(4-bromophenyl)silane serves as a crucial building block in the bottom-up construction of Porous Organic Frameworks (POFs). These materials are noted for their high porosity, substantial surface areas, and tunable pore sizes, making them suitable for applications like gas storage and separation. ossila.comrsc.org The tetrahedral geometry imparted by the central silicon atom in this compound is fundamental to creating three-dimensional, rigid, and porous networks.

Design and Synthesis of Stereotopologically Defined Monomers

The design of POFs begins with the selection of monomers that possess specific, well-defined shapes and reactive sites, a concept known as stereotopological definition. This compound is a trifunctional monomer designed with a persistent tetrahedral geometry. The three bromo-substituted phenyl groups provide reactive handles for polymerization reactions, while the non-reactive phenyl group can influence the solubility of the monomer and the final properties of the polymer.

The synthesis of such tetrahedral building blocks is a critical first step. For instance, a related compound, tetrakis(4-bromophenyl)silane (B1601375), has been synthesized in gram-scale quantities through modifications of previously reported protocols, yielding crystalline products often without the need for chromatographic purification. researchgate.net A similar strategic approach can be applied to synthesize this compound. The synthesis of analogous monomers, like tri(4-bromophenyl)silanol, has been achieved for the creation of microporous organic frameworks through methods like the nickel(0)-catalyzed Yamamoto-type Ullmann cross-coupling reaction. researchgate.net This highlights a viable synthetic route where the bromo-functional groups of this compound could be coupled to form a robust, porous network.

Engineering of Network Architectures in POFs

The engineering of network architectures in POFs relies on the principle of reticular synthesis, which allows for deliberate control over the topology of the resulting framework. ossila.com The defined geometry of building blocks like this compound is essential for creating predictable and ordered porous structures. When this trifunctional tetrahedral monomer undergoes polymerization, it extends into a three-dimensional network, creating a permanent and rigid porous structure.

For example, a microporous organic framework, designated JUC-Z3, was successfully synthesized using a similar monomer, tri(4-bromophenyl)silanol. researchgate.net The resulting framework exhibited high thermal and chemical stability with a significant BET surface area of 739 m²/g and a pore size of 1.27 nm. researchgate.net This demonstrates how tetrahedral silane-based monomers can be effectively used to engineer robust microporous architectures. The choice of reaction, such as solvothermal condensation or cross-coupling reactions, plays a crucial role in the formation and properties of the final crystal structure. ossila.com

Table 1: Properties of a Porous Organic Framework (JUC-Z3) Synthesized from an Analogous Silane (B1218182) Monomer

PropertyValueReference
MonomerTri(4-bromophenyl)silanol researchgate.net
Synthesis MethodNickel(0)-catalyzed Yamamoto-type Ullmann cross-coupling researchgate.net
BET Surface Area739 m²/g researchgate.net
Pore Size1.27 nm researchgate.net
Thermal Stability467°C researchgate.net

Strategies for Modulating POF Structures and Functionalities

The structure and function of POFs can be precisely modulated through several strategies. One primary method is the careful selection of the organic building units. researchgate.net By using this compound, a specific pore size and network connectivity are targeted. Altering the length of the linker arms or the nature of the core unit would result in a different porous environment.

Functionality can be introduced into the framework either by pre-functionalizing the monomer or by post-synthetic modification. ossila.com While this compound itself provides the structural backbone, its phenyl groups could be further functionalized prior to polymerization to introduce specific chemical properties, such as catalytic sites or selective binding affinity for certain molecules. Additionally, the synthesis conditions offer another layer of control. Catalyst-free condensation reactions under solvothermal conditions have been used to create thiazolothiazole-linked porous organic polymers, demonstrating that the reaction pathway can be tailored to achieve desired network properties and functionalities, such as selective CO2 uptake. researchgate.net The integration of porous organic cages (POCs) as modular building blocks into extended frameworks also represents an advanced strategy, merging the regularity of frameworks with the discrete functionality of cages to create hierarchically organized materials. researchgate.netnih.gov

Integration into Functional Hybrid Materials

This compound and its derivatives are not only used as primary building blocks but are also integrated into more complex functional hybrid materials. Their unique silicon-based core and reactive bromine sites allow for their incorporation into various material systems to enhance performance or create novel properties.

Role as an Additive in High-Performance Materials

While not a conventional additive in the sense of a passive filler, brominated phenylsilanes serve as critical intermediates for creating components of high-performance materials. A notable example is in the field of photovoltaics. The related compound, tetrakis(4-bromophenyl)silane, is described as an intermediate for developing new hole transport materials (HTMs). sigmaaldrich.com These HTMs, which feature a central silicon core, are essential for the efficiency and stability of perovskite solar cells, where they have been shown to be competitive with established materials like Spiro-MeOTAD. sigmaaldrich.com The role of the bromophenylsilane here is foundational; it is the precursor from which the final, high-performance molecule is constructed, highlighting its importance in the design of advanced functional materials.

Development of Silicon-Containing Polymer Systems (e.g., Block Copolymers)

The development of silicon-containing polymers, particularly block copolymers, leverages the distinct properties of polysiloxane segments, such as flexibility and low surface energy, combined with the properties of organic polymers. researchgate.net this compound can be envisioned as a key component in the synthesis of such advanced polymers. The bromo-phenyl groups serve as reactive sites for grafting or polymerization, allowing this rigid tetrahedral unit to be incorporated into a polymer backbone.

The synthesis of well-defined block and segmented copolymers often relies on reactive, organofunctionally-terminated siloxane oligomers. researchgate.net These functional oligomers can be joined with various organic polymer sequences like polyamides or polyurethanes to create materials with biphasic morphologies and a wide range of properties. researchgate.net The introduction of a phenyltris(phenyl)silane moiety, derived from the bromo-precursor, could impart enhanced thermal stability and specific mechanical properties to the resulting copolymer. The versatility in introducing functional groups into polysiloxane chains through reactions like catalytic rearrangement and hydrosilylation allows for the creation of complex and tailored polymer architectures. researchgate.net

Supramolecular Chemistry and Self-Assembly Phenomena

This compound is a tetra-aryl silane molecule possessing a unique three-dimensional structure that makes it a compelling candidate for the construction of advanced supramolecular architectures. Its central silicon atom provides a tetrahedral core, from which one phenyl and three bromophenyl groups radiate. This specific geometry, combined with the electronic properties of the bromo- and phenyl-substituents, offers a platform for directed, non-covalent interactions that drive self-assembly processes. The principles of supramolecular chemistry govern how individual molecules of this compound recognize each other and organize into larger, ordered structures. These processes are driven by a variety of non-covalent forces, including halogen bonding, π–π stacking, and van der Waals interactions, leading to the formation of complex and functional materials.

The self-assembly of molecules into ordered two-dimensional (2D) nanostructures is a key area of interest. mdpi.com The final structure of a molecular assembly is often dictated by a delicate balance between intermolecular forces and interactions with a substrate. nih.gov For molecules with halogen substituents, these interactions are pivotal in guiding the formation of predictable and periodic networks. mdpi.comresearchgate.net

Exploiting Halogen Bonding Interactions in Molecular Assemblies

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. mdpi.commdpi.com In this compound, the three bromine atoms on the phenyl rings are prime candidates for engaging in such interactions. The strength and directionality of halogen bonds make them a powerful tool for engineering crystal structures and controlling molecular self-assembly on surfaces. mdpi.comnih.gov

Research on analogous molecules provides significant insight into the potential halogen bonding behavior of this compound. For instance, studies on 1,3,5-tris(4-bromophenyl)benzene (B1296842) (TBB), a molecule with a similar star-shaped structure, have shown that intermolecular halogen bonds are crucial for the formation of periodic arrangements on silver surfaces. nih.gov The interplay between molecule-substrate interactions and intermolecular halogen bonding dictates the final assembled structure. nih.gov Similarly, studies of other brominated aromatic compounds have detailed the various types of halogen bond synthons that can form. These include interactions between bromine and other atoms like oxygen (Br···O) or even π-systems (Br···π), in addition to bromine-bromine (Br···Br) contacts. mdpi.com

The types of halogen-halogen contacts are generally classified based on the geometry of the interaction. The table below summarizes the two primary types of halogen interactions, which would be relevant for the self-assembly of this compound.

Table 1: Types of Halogen-Halogen Interactions | Interaction Type | Description | C-X···X Angle (θ1) | C-X···X Angle (θ2) | | --- | --- | --- | --- | | Type I | Symmetric contact involving the sides of the halogen atoms (negative belt). | θ1 ≈ θ2 | | Type II | Linear, "head-to-tail" contact involving the electropositive σ-hole of one halogen and the negative belt of another. | θ1 ≈ 180°, θ2 ≈ 90° | Data derived from principles discussed in crystal engineering studies of halogenated phenols. nih.gov

The self-assembly of tetrabromoterephthalic acid demonstrates that bromine atoms can simultaneously participate in multiple types of halogen bonds (Br···Br, Br···O, and Br···π) to build 2D sheets. mdpi.com This cooperative effect, often in conjunction with other interactions like hydrogen bonding, gives rise to complex supramolecular assemblies. mdpi.com Given its structure, this compound has the potential to form extensive 2D and 3D networks through a combination of these directed halogen bonding interactions.

Host-Guest Complexation in Oligosiloxane Systems

Oligosiloxanes are short-chain polymers based on a silicon-oxygen backbone, known for their flexibility, thermal stability, and tunable properties. When functionalized with specific end groups capable of recognition, these oligomers can act as building blocks in host-guest systems and self-assembling materials. acs.org While direct studies of host-guest complexation involving this compound are not prevalent, the principles derived from other functionalized oligosiloxanes illustrate the potential pathways for its application.

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. This process is driven by non-covalent interactions and is fundamental to applications in sensing, catalysis, and materials science. nih.govrsc.org Oligosiloxane chains can be designed to be part of either the host or the guest. For example, research has shown that monodisperse oligodimethylsiloxanes end-functionalized with hydrogen-bonding motifs can self-assemble into ordered nanostructures, mimicking the behavior of block copolymers. acs.org In these systems, the incompatible siloxane midblock and the interacting aromatic end groups phase-separate to form domains with sizes under 5 nm. acs.org

The self-assembly behavior is highly dependent on the nature of the functional end groups, as detailed in the table below.

Table 2: Self-Assembly of End-Functionalized Oligodimethylsiloxanes

Functional End Group Driving Interaction Resulting Nanostructure Key Finding
Ureidopyrimidinone (UPy) Hydrogen Bonding Polymeric, ordered nanostructures (e.g., spherical, cylindrical) Behavior resembles that of high molecular weight block copolymers. acs.org

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